- The Enhanced Dissolution of β-Cyclodextrin in Some Hydrophilic Ionic LiquidsJournal of Physical Chemistry A, 2010, 114(11), 3926-3931,
Cas no 98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-)

98806-09-8 structure
Nome do Produto:1H-Imidazolium, 1-methyl-3-(2-propenyl)-
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Imidazolium, 1-methyl-3-(2-propenyl)-
- DTXSID6048094
- DTXCID7028065
- SCHEMBL173392
- NS00114808
- 1-ALLYL-3-METHYLIMIDAZOLIUM
- 7KXP39NT49
- 98806-09-8
- 1-Methyl-3-(2-propen-1-yl)-1H-imidazolium
- CHEMBL3306823
- NCGC00248726-01
- 1H-Imidazolium, 1-methyl-3-(2-propen-1-yl)-
- 1-allyl-3-methylimidazolium fluoride
-
- Inchi: InChI=1S/C7H11N2/c1-3-4-9-6-5-8(2)7-9/h3,5-7H,1,4H2,2H3/q+1
- Chave InChI: WWVMHGUBIOZASN-UHFFFAOYSA-N
Propriedades Computadas
- Massa Exacta: 123.092223359g/mol
- Massa monoisotópica: 123.092223359g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 2
- Complexidade: 101
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.9
- Superfície polar topológica: 8.8Ų
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Método de produção
Synthetic Routes 1
Condições de reacção
Referência
Synthetic Routes 2
Condições de reacção
1.1 Solvents: Water ; 24 h, 313 K
Referência
- Low viscosity azide-containing mono and dicationic ionic liquids with unsaturated side chainJournal of Molecular Liquids, 2017, 225, 793-799,
Synthetic Routes 3
Condições de reacção
1.1 333 K
Referência
- Synthesis and characterization of imidazolium dicyanamide ionic liquidsGuangdong Huagong, 2015, 42(17),,
Synthetic Routes 4
Condições de reacção
1.1 Solvents: Acetone ; 48 h, rt
Referência
Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations
Advanced Materials Research (Durnten-Zurich,
2013,
626,
686-690
,
Synthetic Routes 5
Condições de reacção
1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
Referência
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Bulletin of the Korean Chemical Society,
2006,
27(6),
847-852
,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C
Referência
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Green Chemistry,
2014,
16(9),
4098-4101
,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C
Referência
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Macromolecular Rapid Communications,
2016,
37(11),
934-938
,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt
Referência
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Tetrahedron Letters,
2008,
49(22),
3663-3665
,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt
Referência
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
1.2 10 min, 150 °C
Referência
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Organic Process Research & Development,
2022,
26(1),
207-214
,
Synthetic Routes 11
Condições de reacção
Referência
- Synthesis and hypergolic activity evaluation of some new ammonium-imidazolium based ionic liquidsRSC Advances, 2016, 6(31), 26386-26391,
Synthetic Routes 12
Condições de reacção
1.1 Solvents: Acetone ; 60 h, rt
Referência
- Ionic Liquid Screening for Ethylbenzene/Styrene Separation by Extractive DistillationIndustrial & Engineering Chemistry Research, 2011, 50(18), 10800-10810,
Synthetic Routes 13
Condições de reacção
1.1 Solvents: Acetone ; 48 h, rt
Referência
- Thermodynamic properties of binary systems containing 1-allyl-3-methylimidazolium dicyanamide [Amim][DCA] with short chain alcohols and prediction of surface tension based on molar surface Gibbs free energyJournal of the Taiwan Institute of Chemical Engineers, 2022, 134,,
Synthetic Routes 14
Condições de reacção
Referência
- Synthesis and thermal characterization of mono and dicationic imidazolium pyridinium based ionic liquidsOriental Journal of Chemistry, 2015, 31(2), 1127-1132,
Synthetic Routes 15
Condições de reacção
Referência
- Thermophysical properties of ionic liquid with thiocyanate and dicynamide anionsKey Engineering Materials, 2014, 594, 594-595,
Synthetic Routes 16
Condições de reacção
1.1 Solvents: Methanol ; 3 d, rt
Referência
- Nonaborane and Decaborane Cluster Anions Can Enhance the Ignition Delay in Hypergolic Ionic Liquids and Induce Hypergolicity in Molecular SolventsInorganic Chemistry, 2014, 53(9), 4770-4776,
Synthetic Routes 17
Condições de reacção
1.1 Solvents: Acetone ; 24 h
Referência
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Synthetic Routes 18
Condições de reacção
1.1 12 h, reflux
2.1 Solvents: Acetone ; 24 h
2.1 Solvents: Acetone ; 24 h
Referência
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Synthetic Routes 19
Condições de reacção
1.1 -
2.1 Solvents: Acetone ; 48 h, rt
2.1 Solvents: Acetone ; 48 h, rt
Referência
Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations
Advanced Materials Research (Durnten-Zurich,
2013,
626,
686-690
,
Synthetic Routes 20
Condições de reacção
1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt
Referência
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Helvetica Chimica Acta,
2005,
88(3),
665-675
,
Synthetic Routes 21
Condições de reacção
1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt
Referência
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Polymer Composites,
2017,
38(4),
759-766
,
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Raw materials
- N-Cyanocyanamide Sodium Salt
- 1-Allyl-3-methylimidazolium chloride
- Sodium sulfocyanate
- Oxonium, trimethyl-(9CI)
- 1H-Imidazolium,1-methyl-3-(2-propen-1-yl)-, bromide (1:1)
- dicyanamide
- Borate(1-),tetrafluoro-
- Cyanamide, cyano-, silver(1+) salt
- 1-Methylimidazole
- 1-Allylimidazole
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Preparation Products
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Literatura Relacionada
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
3. Book reviews
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-) Produtos relacionados
- 1243363-65-6(Phenol, 2-(1,1-dimethylethyl)-5-fluoro-)
- 248246-45-9(9-methyl-1H,2H,11H-pyrimido[4,5-a]carbazol-2-one)
- 2171241-41-9(3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid)
- 2580103-43-9(rac-ethyl (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopentad1,3dioxole-4-carboxylate)
- 891105-89-8(N-{4-3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}naphthalene-2-sulfonamide)
- 2757958-26-0(2-Bromo-4-cyano-6-fluorophenyl 4-methylbenzene-1-sulfonate)
- 54296-25-2(4-Cyano-4''-propyl-p-terphenyl)
- 1421442-09-2(2,5-dichloro-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}benzamide)
- 2172181-82-5(3-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}methyl)pentanoic acid)
- 2140326-81-2(3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine)
Fornecedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

上海贤鼎生物科技有限公司
Membro Ouro
CN Fornecedor
A granel
